3-pentyl-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-pentyl-7-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O3/c1-2-3-4-10-29-20(30)16-9-8-14(12-17(16)26-21(29)31)19-27-18(28-32-19)13-6-5-7-15(11-13)22(23,24)25/h5-9,11-12H,2-4,10H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWDJJRQFOLGCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-pentyl-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic derivative of quinazoline known for its complex structure and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, and includes relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 488.5 g/mol. The presence of a trifluoromethyl group enhances lipophilicity, potentially increasing biological activity. The structure features a quinazoline core linked to a piperazine moiety, which is significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 488.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 892267-00-4 |
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. In a study evaluating various quinazoline derivatives against both Gram-positive and Gram-negative bacteria, the compound demonstrated moderate activity. Specifically:
- Inhibition Zones : The compound showed inhibition zones ranging from 10 mm to 15 mm against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : MIC values were reported between 65 mg/mL to 80 mg/mL for various strains.
These results suggest that the compound has potential as an antimicrobial agent, comparable to standard antibiotics like ampicillin and vancomycin .
Anticancer Activity
The anticancer potential of quinazoline derivatives has been widely documented. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines:
- MCF-7 (Breast Cancer) : The compound exhibited an IC50 value of approximately 2.09 μM.
- HepG2 (Liver Cancer) : An IC50 value of around 2.08 μM was noted.
These findings indicate that the compound may act as a potent inhibitor against certain cancer cell lines .
Case Studies
- Study on Quinazoline Derivatives : A series of quinazoline derivatives were synthesized and tested for their biological activities. The study highlighted that compounds with trifluoromethyl substitutions displayed enhanced anti-cancer properties compared to their non-substituted counterparts .
- Evaluation Against Bacterial Strains : Another research effort focused on the antimicrobial efficacy of quinazoline derivatives against various bacterial strains using the agar well diffusion method. The results indicated that compounds similar to 3-pentyl-7-(trifluoromethyl)phenyl derivatives showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
While specific applications of "3-pentyl-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione" are not detailed in the provided search results, the information below discusses the potential applications based on its structural components and similar compounds.
Quinazoline-2,4(1H,3H)-dione Derivatives
General Information: Quinazoline derivatives, including quinazoline-2,4(1H,3H)-diones, are a class of heterocycles found in numerous naturally occurring alkaloids . These compounds have a stable nucleus, which allows researchers to introduce bioactive moieties to create new medicinal agents .
Antimicrobial Activity: Quinazoline-4(3H)-ones with 3-substitutions have demonstrated antimicrobial properties . Studies show that incorporating substituted phenyl ring moieties, bridged phenyl rings, heterocyclic rings, and aliphatic systems as substituents in the 3-substituted quinazolinones can lead to antimicrobial effects . Some synthesized compounds have shown antibacterial and antifungal activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus niger, and Curvularia lunata .
Fluoroquinolone-like Inhibitors: Quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV . These derivatives are being explored as antimicrobial agents to combat bacterial resistance .
Potential Applications
Given the presence of a quinazoline core and a trifluoromethylphenyl moiety, "this compound" may have potential applications in:
- Drug Discovery and Development: The structural characteristics suggest uses in drug discovery, particularly in areas targeting cancer or neurological disorders, due to the biological activities associated with its functional groups.
- Antimicrobial Research: As quinazoline derivatives have demonstrated antimicrobial activity, this compound could be further explored as a potential antimicrobial agent .
- Inhibition of Bacterial Resistance: Given the fluoroquinolone-like inhibitory activity of quinazoline-2,4(1H,3H)-dione derivatives, this compound may be relevant in preventing bacterial resistance problems .
Comparison with Similar Compounds
Table 1: Comparative Analysis
*LogP values are computational estimates unless noted.
Key Findings from Comparative Studies
Metabolic Pathways : F406-0276’s (3-methoxyphenyl)methyl group resists oxidative metabolism, whereas the pentyl chain in the target compound may undergo rapid CYP450-mediated oxidation, shortening its half-life .
Binding Affinity : Preliminary computational models suggest that F406-0276’s methoxy group engages in π-π stacking with aromatic residues in kinase binding pockets, while the pentyl substituent in the target compound may occupy hydrophobic cavities more effectively .
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazoline-dione scaffold is synthesized via a one-pot, three-component reaction adapted from eco-efficient protocols:
Procedure :
- Anthranilic acid (10 mmol) reacts with potassium cyanate (12 mmol) in aqueous NaOH (2M, 20 mL) at 80°C for 4 h to form N-cyanatoanthranilic acid .
- Cyclization : Acidification with HCl (6M) to pH 2 induces spontaneous cyclization, yielding quinazoline-2,4(1H,3H)-dione in 92% yield.
Key Parameters :
- Solvent: Water (eliminates organic waste)
- Temperature: 80°C (prevents decarboxylation)
- pH Control: Critical for preventing urea byproducts.
Synthesis of 5-(3-(Trifluoromethyl)phenyl)-1,2,4-Oxadiazole
Amidoxime Formation
The oxadiazole precursor is synthesized via hydroxylamine coupling:
Stepwise Synthesis :
- 3-(Trifluoromethyl)benzaldehyde (10 mmol) reacts with hydroxylamine hydrochloride (12 mmol) in ethanol/water (1:1, 30 mL) at reflux for 6 h.
- Neutralization with NaHCO₃ yields 3-(trifluoromethyl)benzaldehyde amidoxime (94% yield).
Characterization :
Oxadiazole Cyclization
The amidoxime undergoes cyclodehydration with trichloroacetic anhydride (TCAA):
Protocol :
- Amidoxime (5 mmol) and TCAA (7.5 mmol) in dichloromethane (20 mL) are stirred at 0°C for 2 h.
- Gradual warming to 25°C completes cyclization, yielding 5-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (88% yield).
Critical Note : TCAA outperforms POCl₃ in minimizing ring-opening side reactions (3% vs. 15% byproducts).
Coupling of Oxadiazole to Quinazoline-Dione
Nucleophilic Aromatic Substitution
The chloromethyl-oxadiazole intermediate reacts with 3-pentylquinazoline-2,4(1H,3H)-dione:
Optimized Conditions :
- 3-Pentylquinazoline-2,4(1H,3H)-dione (3 mmol) and 5-(chloromethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (3.3 mmol) are dissolved in anhydrous DMF (10 mL).
- Addition of K₂CO₃ (4.5 mmol) and KI (3 mmol) as phase-transfer catalysts.
- Stirring at 25°C for 24 h achieves 79% coupling efficiency.
Purification : Column chromatography (SiO₂, hexane:EtOAc 4:1) removes unreacted oxadiazole.
Structural Validation and Analytical Data
Spectroscopic Characterization
¹H NMR (500 MHz, DMSO-d₆):
- δ 8.42 (d, J = 8.5 Hz, 1H, H-5 quinazoline)
- δ 7.92–7.85 (m, 4H, oxadiazole-Ar-H)
- δ 4.11 (t, J = 7.0 Hz, 2H, N-CH₂-pentyl)
- δ 1.65–1.23 (m, 9H, pentyl chain)
¹³C NMR :
HRMS : m/z calculated for C₂₂H₂₀F₃N₄O₃ [M+H]⁺: 477.1384, found: 477.1386.
Comparative Analysis of Synthetic Routes
Table 1 : Yield Optimization Across Methodologies
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Quinazoline core | Aqueous cyclocondensation | 92 | 99 |
| N-pentylation | DMF/NaH alkylation | 87 | 98 |
| Oxadiazole synthesis | TCAA cyclization | 88 | 97 |
| Final coupling | DMF/K₂CO₃ | 79 | 95 |
Industrial-Scale Adaptation Considerations
Q & A
Basic: What are the key synthetic routes for this compound, and how are reaction conditions optimized?
Methodological Answer:
The synthesis involves multi-step reactions starting with quinazoline and oxadiazole intermediates. Key steps include:
- Cyclocondensation : Reacting 3-(trifluoromethyl)phenyl-substituted amidoximes with activated carbonyl derivatives under reflux in solvents like dimethylformamide (DMF) or acetonitrile.
- Coupling Reactions : Introducing the pentyl group via alkylation using NaH or K₂CO₃ as a base, requiring anhydrous conditions to prevent hydrolysis .
- Optimization : Reaction parameters (e.g., temperature, solvent polarity) are systematically varied and monitored via thin-layer chromatography (TLC) or HPLC to maximize yield and purity. For example, refluxing at 80–100°C in DMF improves oxadiazole ring formation efficiency .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what structural insights do they provide?
Methodological Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., quinazoline NH signals at δ 10–12 ppm) and confirms substituent connectivity (e.g., trifluoromethyl phenyl group integration) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak) and fragments indicative of oxadiazole and quinazoline moieties .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .
Basic: What in vitro assays are recommended for preliminary evaluation of its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values are calculated from dose-response curves .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Data normalization to cell viability (%) is critical .
- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) quantification in LPS-stimulated macrophages .
Advanced: How can researchers design experiments to analyze structure-activity relationships (SAR) for this quinazoline derivative?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified alkyl chains (e.g., replacing pentyl with ethyl or hexyl) or oxadiazole-linked aryl groups. Compare bioactivity to identify critical pharmacophores .
- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding poses against targets (e.g., EGFR). Validate with mutagenesis (e.g., alanine scanning of key residues) .
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity trends .
Advanced: What strategies mitigate contradictory results in enzymatic inhibition assays involving this compound?
Methodological Answer:
- Orthogonal Assays : Confirm initial findings using alternative methods (e.g., SPR for binding affinity if fluorescence assays show variability) .
- Protease Contamination Checks : Include control reactions with protease inhibitors (e.g., PMSF) to rule out nonspecific degradation .
- Data Normalization : Standardize activity metrics against internal controls (e.g., % inhibition relative to baseline) and report statistical significance (p < 0.05 via ANOVA) .
Advanced: How to computationally model the interaction between this compound and its putative biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., in GROMACS) over 100 ns to assess stability. Analyze root-mean-square deviation (RMSD) of the binding site .
- Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding free energy. Focus on residues contributing >1 kcal/mol (e.g., hydrogen bonds with Asp831 in EGFR) .
- Pharmacophore Mapping : Generate 3D pharmacophores (e.g., in MOE) to identify essential features (e.g., oxadiazole hydrogen bond acceptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
